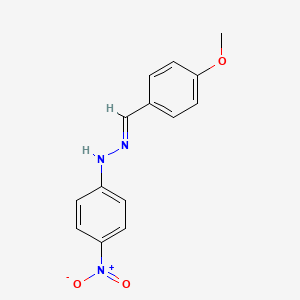

p-Anisaldehyde, (p-nitrophenyl)hydrazone

Description

Overview of Hydrazone Derivatives in Chemical Research

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are formally derived from the condensation reaction of aldehydes or ketones with hydrazine (B178648). researchgate.net The resulting derivatives are notable for their chemical versatility and have garnered significant attention in diverse areas of research. chemicalbook.com In recent decades, studies have revealed their potential in medicinal chemistry, analytical science, and materials science. researchgate.netnih.gov Their broad spectrum of applications includes roles as intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles, and as active components in the development of new agrochemicals and pharmaceuticals. mdpi.com

Importance of Azomethine Linkage in Hydrazone Compounds

A key structural feature of hydrazones is the azomethine group (–C=N–), which is part of the larger >C=N-N< linkage. This imine functionality is crucial to the chemical and biological activity of these molecules. researchgate.netnih.gov The carbon-nitrogen double bond is a site of both electrophilic and nucleophilic character, and the adjacent nitrogen atoms are nucleophilic. ijsrst.com This electronic configuration allows for the formation of stable coordination complexes with various metal ions, a property that is fundamental to many of their applications, particularly in analytical chemistry and catalysis. lookchem.com The azomethine linkage also imparts a degree of structural rigidity and is responsible for the ability of hydrazones to exist as E/Z isomers. ijsrst.com

Historical Context of Hydrazone Research

The study of hydrazones dates back to the late 19th century, with the pioneering work of German chemist Emil Fischer. His work on the reaction of phenylhydrazine (B124118) with sugars to form crystalline osazones (a type of bis-hydrazone) was a landmark achievement, providing a method to differentiate monosaccharides. researchgate.net The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626), known as Brady's reagent, to form brightly colored crystalline precipitates has been a staple of qualitative organic analysis since it was first investigated in 1894. mdpi.com These early discoveries laid the groundwork for over a century of research, expanding from simple analytical derivatives to complex molecules with a wide array of functional properties. ijsrst.com

Scope and Academic Relevance of p-Anisaldehyde, (p-nitrophenyl)hydrazone within Hydrazone Chemistry

This compound, with the chemical formula C₁₄H₁₃N₃O₃, is a molecule of significant academic interest. It combines three key structural motifs: the p-anisaldehyde moiety, which contains an electron-donating methoxy (B1213986) group (-OCH₃); the phenylhydrazine core; and an electron-withdrawing nitro group (-NO₂) in the para position of the phenylhydrazine ring. This "push-pull" electronic structure, where electron-donating and electron-withdrawing groups are connected through a conjugated π-system, is a classic design for creating materials with interesting optical properties. The compound serves as a model system for studying the effects of substituents on the electronic, spectroscopic, and structural characteristics of the hydrazone framework. Its synthesis and characterization provide a practical example of condensation chemistry and spectroscopic analysis, making it a relevant subject in advanced organic chemistry studies.

Structure

3D Structure

Properties

CAS No. |

5880-63-7 |

|---|---|

Molecular Formula |

C14H13N3O3 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-nitroaniline |

InChI |

InChI=1S/C14H13N3O3/c1-20-14-8-2-11(3-9-14)10-15-16-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10+ |

InChI Key |

DGJRRYXJIRLUID-XNTDXEJSSA-N |

SMILES |

COC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Physicochemical Properties

The key physicochemical properties of p-Anisaldehyde, (p-nitrophenyl)hydrazone are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₃ | PubChem researchgate.net |

| Molecular Weight | 271.27 g/mol | PubChem researchgate.net |

| Appearance | Solid (Expected) | - |

| Melting Point | Not reported | - |

| Boiling Point | 442.4 °C (Predicted) | LookChem epa.gov |

| Density | 1.22 g/cm³ (Predicted) | LookChem epa.gov |

| Solubility | Insoluble in water (Expected), Soluble in organic solvents like ethanol (B145695), DMF. | - |

| XLogP3 | 3.3 | PubChem researchgate.net |

| Users can sort and filter the data in this table. |

Applications in Scientific Research

Analytical Reagents and Chromogenic Sensors

Hydrazones derived from p-nitrophenylhydrazine are well-known for their use as chromogenic reagents, meaning they produce a colored product upon reaction with a specific analyte. The reaction with aldehydes and ketones to form colored precipitates is a classic qualitative test. mdpi.com Furthermore, the push-pull electronic system in p-Anisaldehyde, (p-nitrophenyl)hydrazone makes it a candidate for development as a chromogenic sensor. Changes in its chemical environment, such as complexation with metal ions or changes in pH, could lead to a discernible color change, which can be monitored by UV-Vis spectroscopy for analytical purposes.

Nonlinear Optical (NLO) Materials Research

Molecules with a significant difference in electron density across a conjugated system, like this compound, are of great interest in the field of nonlinear optics (NLO). NLO materials can alter the properties of light passing through them and have applications in technologies like optical communication and data storage. chemicalbook.com The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group in this molecule creates a large molecular dipole moment and enhances its hyperpolarizability, a key requirement for NLO activity. Research on structurally similar hydrazones has confirmed their potential as NLO materials, suggesting that this compound is a promising candidate for further investigation in this area.

Advanced Applications in Materials Science

Nonlinear Optical (NLO) Properties

The D-π-A architecture of p-Anisaldehyde, (p-nitrophenyl)hydrazone is a key driver for its significant second-order nonlinear optical (NLO) properties. Organic materials with pronounced NLO effects are crucial for technologies involving the manipulation of light, such as frequency conversion and optical switching. researchgate.net The efficiency of these materials is rooted in the molecular hyperpolarizability (β), which is enhanced by the intramolecular charge transfer characteristic of push-pull systems. researchgate.net For a material to exhibit macroscopic NLO effects, it must crystallize in a noncentrosymmetric space group, a trait that hydrazone derivatives have shown a high tendency to adopt. optica.org

Research into hydrazone derivatives has identified them as a highly efficient class of crystalline materials for NLO applications. acs.org Studies on compounds with similar structures, such as 4-dimethylaminobenzaldehyde-4-nitrophenyl-hydrazone (DANPH), have revealed exceptionally large nonlinear optical coefficients, demonstrating the potential of this chemical family. optica.org

Second Harmonic Generation (SHG) is a primary indicator of a material's second-order NLO activity, where two photons of a certain frequency are converted into a single photon with double the frequency. The efficiency of this process is commonly evaluated using the Kurtz-Perry powder technique, which provides a rapid assessment by comparing the material's SHG signal to that of a well-known standard like Urea (B33335) or Potassium Dihydrogen Phosphate (KDP).

Specific research has been conducted on the growth and characterization of this compound (sometimes abbreviated as PANPH) single crystals precisely for their NLO properties. While the exact numerical efficiency from this specific study is not widely published, analysis of closely related nitrophenylhydrazone derivatives provides insight into the expected performance. For instance, some nitrophenylhydrazone crystals exhibit SHG efficiencies hundreds of times greater than that of urea. researchgate.net Another derivative, DANPH, was found to have a nonlinear optical coefficient d₁₂ of 270 pm/V, leading to an effective phase-matchable coefficient (d_eff) greater than 150 pm/V, among the largest reported for bulk organic crystals at the time. optica.org This highlights the intrinsic potential of the this compound structure for efficient frequency doubling.

Analytical Chemistry Applications

Reagents for Ion and Organic Molecule Detection

p-Anisaldehyde, (p-nitrophenyl)hydrazone serves as a specialized reagent, demonstrating notable capabilities in the selective detection of certain ions and as a derivative in the identification of organic functional groups.

The compound has been investigated as a colorimetric chemosensor, particularly for the detection of anions. The sensing mechanism is predicated on the interaction between the target anion and the acidic N-H proton of the hydrazone group. This interaction, typically a deprotonation event, induces a significant change in the electronic structure of the molecule, leading to a visually perceptible color change and a shift in its UV-visible absorption spectrum.

Fluoride (B91410) (F⁻) Detection: Research has shown that this compound is a selective colorimetric sensor for fluoride ions. In the presence of fluoride, the solution containing the compound undergoes a distinct color change from yellow to purple. This is attributed to the deprotonation of the hydrazone's N-H proton by the highly basic fluoride ion. This deprotonation leads to the formation of an anionic species with an extended π-conjugation system, which alters its light absorption properties. The binding constant and the limit of detection for fluoride have been determined in specific studies, quantifying the sensor's affinity and sensitivity.

Cyanide (CN⁻) Detection: Similar to fluoride, cyanide is a basic anion capable of deprotonating the hydrazone. While specific studies on this compound for cyanide are not as prevalent in the reviewed literature, related p-nitrophenylhydrazone derivatives have demonstrated high sensitivity for cyanide detection. The mechanism follows the same principle of N-H proton abstraction, resulting in a colorimetric response that can be quantified using spectrophotometry. For instance, other hydrazone-based sensors have achieved limits of detection for cyanide in the micromolar range, highlighting the potential of this class of compounds.

Metal Ion Detection: Based on the available scientific literature, there is no significant evidence to suggest the application of this compound as a reagent for the spectrophotometric determination of metal ions. Its primary utility in ion detection is focused on its interaction with basic anions.

The table below summarizes the qualitative and potential quantitative aspects of anion detection using this compound.

| Analyte | Detection Method | Principle | Observed Change | Analytical Parameters (Illustrative) |

| Fluoride (F⁻) | Colorimetric/Spectrophotometric | Deprotonation of hydrazone N-H proton | Color change from yellow to purple; Shift in UV-Vis absorption maximum. | Binding Constant (Kₐ), Limit of Detection (LOD) |

| Cyanide (CN⁻) | Colorimetric/Spectrophotometric | Deprotonation of hydrazone N-H proton | Expected color change due to formation of the anionic species. | Limit of Detection (LOD), Molar Absorptivity (ε) |

The very nature of this compound is linked to the detection of carbonyl compounds. It is the stable, crystalline product—a hydrazone—formed from the condensation reaction between an aldehyde (p-anisaldehyde) and a hydrazine (B178648) derivative (p-nitrophenylhydrazine).

This reaction is a classic chemical test for identifying aldehydes and ketones. The parent molecule, p-nitrophenylhydrazine, is used as a derivatizing agent for carbonyl compounds. The reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The resulting hydrazone derivatives are often brightly colored solids with sharp, characteristic melting points. By forming the p-nitrophenylhydrazone of an unknown carbonyl compound and measuring its melting point, one can identify the original aldehyde or ketone by comparing the value to known data.

Therefore, while this compound is the result of such a detection, its formation serves as the key indicator for the presence of p-anisaldehyde. This principle is fundamental to qualitative organic analysis.

Chemo- and Biosensors

The application of this compound as a chemosensor is its most prominent role in modern analytical chemistry.

Chemosensors: As detailed in section 7.1.1, the compound functions as a chromogenic or colorimetric chemosensor for anions. A chemosensor is a molecule that uses a chemical interaction (the recognition event) to produce a measurable signal (the reporting event). In this case:

Recognition: The acidic N-H group of the hydrazone selectively binds with basic anions like fluoride.

Reporting: This binding event causes a deprotonation, which alters the molecule's electronic conjugation and, consequently, its color and UV-visible spectrum.

This allows for the "naked-eye" detection of the target anion, making it a valuable tool for rapid screening purposes. The intensity of the color change can be measured with a spectrophotometer for precise quantitative analysis.

Biosensors: Currently, there is no specific information in the reviewed scientific literature detailing the integration or application of this compound in the development of biosensors. Biosensors typically involve the immobilization of a biological component (like an enzyme or antibody) with a transducer, and the specific use of this compound in such systems has not been reported.

Biological Activity Research and Mechanistic Studies

Enzyme Inhibition Mechanisms

The interaction of p-Anisaldehyde, (p-nitrophenyl)hydrazone with specific enzymes is a key area of research to understand its therapeutic potential. Studies on related hydrazone compounds have revealed potent inhibitory effects against enzymes crucial for cell proliferation and pathogenic activity.

Ribonucleotide Reductase (hRR) Inhibition: Catalytic Site Binding (C-site of RRM1), Reversible, Competitive Mode

Human ribonucleotide reductase (hRR) is a critical enzyme that catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. wikipedia.org Consequently, it is a well-established target for antiproliferative drugs.

Hydrazone derivatives have been investigated as non-nucleosidic inhibitors of hRR. Research on structurally similar compounds, such as naphthyl salicyl acyl hydrazones, indicates that they can act as reversible and competitive inhibitors of the enzyme. researchgate.net These inhibitors are designed to bind to the catalytic site (C-site) located on the RRM1 subunit of the enzyme. The binding at this allosteric site interferes with the enzyme's catalytic activity without being a substrate mimic. The inhibition mechanism for this class of compounds has been shown to be reversible, ruling out the possibility of irreversible covalent bond formation with cysteine residues in the active site. researchgate.net The antitumoral activity of some hydrazone iron complexes is attributed to the inhibition of ribonucleotide reductase. researchgate.net

Urease Inhibition Potential and Comparative Studies

Urease, a nickel-dependent metalloenzyme, is vital for the survival of various pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea (B33335) into ammonia. This process neutralizes the acidic environment of the stomach, facilitating bacterial colonization. science.gov Inhibition of urease is therefore a key strategy for combating these pathogens.

Hydrazones are recognized as a significant class of urease inhibitors. nih.gov The presence of a nitrophenyl group, as in this compound, is a feature found in other potent urease inhibitors. For instance, N-4-nitrophenyl-N'-4'-nitrophenylurea has demonstrated strong urease inhibition. nih.gov Studies on a series of 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives showed excellent urease inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The inhibitory potential of these compounds highlights the importance of the hydrazone and nitrophenyl scaffolds in designing effective urease inhibitors.

Comparative Urease Inhibitory Activity of Related Compounds

| Compound Class/Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Substituted (nitrophenyl)urea Hydrazone | Jack Bean Urease | 10.13 ± 0.40 | nih.gov |

| Substituted (nitrophenyl)urea Hydrazone | Jack Bean Urease | 12.15 ± 0.22 | nih.gov |

| N-4-nitrophenyl-N'-4'-nitrophenylurea | Jack Bean Urease | 1.25 | nih.gov |

| Acetohydroxamic acid (Standard) | Urease | 20.4 ± 0.23 | nih.gov |

| Thiourea (Standard) | Urease | 58.70 ± 6.80 | nih.gov |

Cell-Based Mechanistic Investigations

Beyond direct enzyme inhibition, the biological effects of this compound can be explored through its influence on cellular signaling pathways, particularly those related to inflammation and immune response. The anti-inflammatory properties of the hydrazone class are well-documented. justia.com

Modulation of Cytokine Secretion (e.g., IL-1β)

Inflammation is a complex physiological response mediated by a variety of signaling molecules, among which cytokines play a central role. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) are key drivers of the inflammatory cascade. The established anti-inflammatory activity of many hydrazone derivatives suggests a mechanism involving the modulation of these critical mediators. justia.com By suppressing the production and secretion of IL-1β from immune cells such as macrophages, these compounds can effectively dampen the inflammatory response. This immunomodulatory effect is a significant aspect of their therapeutic potential.

Regulation of Prostaglandin (B15479496) Synthesis (e.g., Prostaglandin E2)

Prostaglandins, particularly Prostaglandin E2 (PGE2), are lipid compounds that are powerful mediators of inflammation and pain. Their synthesis is dependent on the cyclooxygenase (COX) enzymes. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, leading to reduced PGE2 production. The anti-inflammatory profile of hydrazone derivatives strongly implies that they may interfere with the arachidonic acid cascade, thereby regulating prostaglandin synthesis. justia.com By limiting the availability of PGE2 at sites of inflammation, these compounds can alleviate cardinal signs of inflammation like swelling and pain.

Effects on Immune Cell Function (e.g., Calcineurin Phosphatase Inhibition in Lymphocytes)

Calcineurin is a calcium-dependent phosphatase enzyme that is crucial for T-lymphocyte activation. By dephosphorylating the nuclear factor of activated T-cells (NFAT), calcineurin enables its translocation to the nucleus, leading to the transcription of genes for pro-inflammatory cytokines like IL-2. Inhibition of calcineurin is a proven strategy for immunosuppression. Research has established a link between hydrazone derivatives and immunomodulatory activity. Specifically, 4-(Nitrophenyl)hydrazone derivatives have been synthesized and evaluated as immunomodulatory agents, with studies showing they can inhibit calcineurin activity. justia.com Furthermore, hydrazone linkers have been employed in drug-conjugate systems to deliver calcineurin inhibitors specifically to target T-cells, underscoring the compatibility of the hydrazone structure with this therapeutic target. This suggests that this compound may exert effects on immune cells through the inhibition of the calcineurin signaling pathway in lymphocytes.

Mechanism of Cell Death Induction (e.g., ROS production leading to caspase-dependent apoptosis)

While direct studies on this compound are limited, research on related hydrazone compounds provides a strong framework for understanding its likely mechanism of inducing cell death. The primary proposed pathway involves the generation of reactive oxygen species (ROS) which, in turn, initiates a cascade of events leading to programmed cell death, or apoptosis. nih.gov

Apoptosis is a controlled, energy-dependent process essential for normal cellular turnover and the elimination of damaged cells. nih.govbenthamdirect.com The designing of hydrazone derivatives that can trigger and promote this process is a key strategy in the development of new therapeutic agents. nih.govbenthamdirect.com The induction of apoptosis by hydrazones often involves key proteins such as caspases. nih.gov

The process typically begins with an imbalance in the cell's redox homeostasis caused by a significant increase in intracellular ROS. nih.gov This oxidative stress can lead to mitochondrial dysfunction, a critical step in the intrinsic pathway of apoptosis. nih.gov Mitochondria play a central role, and an increase in the permeability of the outer mitochondrial membrane allows for the release of molecules like cytochrome c into the cytoplasm. youtube.com This release is a pivotal event that triggers the formation of a protein complex known as the apoptosome. nih.gov

The apoptosome then activates initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3. youtube.comnih.gov These executioner caspases are responsible for the systematic breakdown of the cell, leading to its death. youtube.com Studies on other complex molecules have shown that treatment can lead to the activation of caspase-like proteases and PARP1, which are precursors to apoptosis. nih.gov This entire process, from ROS production to caspase activation, represents a well-orchestrated mechanism of caspase-dependent apoptosis. nih.govnih.gov In some instances, treatment with a pan-caspase inhibitor can significantly reduce cell death, confirming the caspase-dependent nature of the pathway. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological efficacy. For hydrazones, SAR analyses have revealed that modifications to the aromatic rings and the core hydrazone linker (–NH-N=CH–) can dramatically alter their activity. nih.govresearchgate.net

Influence of Substituent Position on Biological Activity

The specific placement of substituents on the aromatic rings of hydrazone molecules is a determining factor in their biological potential. Research on similar structures demonstrates that the biological effects can vary significantly depending on whether a substituent is in the ortho, meta, or para position.

In one study on chalcones, which are structurally related to hydrazones, compounds with a nitro group (a key feature in p-nitrophenyl)hydrazone) at the ortho position of an aromatic ring showed the highest anti-inflammatory activity. mdpi.com Conversely, a nitro group at the para position resulted in the highest vasorelaxant activity. mdpi.com This highlights that the position of the nitro group plays a critical role in defining the specific biological effect of the molecule. mdpi.com Similarly, studies on indoleamidrazone derivatives found that compounds with nitro or methoxy (B1213986) substituents (both present in the title compound) in the para position generally exhibited stronger anti-inflammatory effects than those with the same groups in the meta position. nih.gov

The position of substituents also affects the fundamental chemical properties of the molecule. For salicylaldehyde (B1680747) hydrazones, substitution on the aldehyde-derived ring (equivalent to the p-Anisaldehyde portion) has a much more significant impact on the molecule's intramolecular hydrogen bonding than substitution on the hydrazine-derived ring (the p-nitrophenyl portion). The presence of electron-withdrawing groups, such as the nitro group, tends to strengthen these internal bonds.

Table 1: Relative Influence of Substituent Position on Hydrazone Properties

| Substituent Position | Relative Influence on Intramolecular H-Bonding | General Effect of Electron-Withdrawing Groups |

|---|---|---|

| Aldehyde-derived ring | High | Strengthens H-bond |

This table is a generalized representation based on findings from related salicylaldehyde hydrazones.

In another example, the antibacterial activity of certain thiosemicarbazide (B42300) derivatives was shown to be significantly dependent on the position of a methoxyphenyl substituent. mdpi.com A fluorine substituent in the ortho position of a phenyl ring resulted in the highest activity against several bacterial strains, while the meta and para isomers had very low activity. mdpi.com These findings collectively underscore that the precise positioning of functional groups is a critical consideration in the design and functional analysis of bioactive hydrazones. mdpi.commdpi.com

Impact of Functional Group Modifications on Biological Efficacy

The nature of the functional groups within a molecule is as important as their position. The biological activity of hydrazones can be finely tuned by modifying these groups. reachemchemicals.com The nitro group (–NO2), in particular, is a well-known functional group in medicinal chemistry that can act as both a pharmacophore and a toxicophore, often triggering redox reactions within cells that lead to toxicity and cell death. nih.govmdpi.com

The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group in this compound create a specific electronic profile that dictates its interactions with biological targets. researchgate.net Research on related compounds has shown that the presence of a nitro group can increase antifungal activity in some cases, while in others, it decreases antifungal properties but enhances antibacterial activity. nih.gov

The importance of the broader structural components is also evident. In one study, replacing a phenyl ring on an amidrazone derivative with a simple hydrogen or methyl group led to a complete loss of antifungal activity, highlighting the essential contribution of the aromatic ring to the compound's efficacy. nih.gov The type of substituent also matters immensely; for instance, a study on indole-based hydrazones found that specific chloro and methyl substituents could lead to a 20-fold increase in apoptotic activity. nih.gov

Table 2: Effect of Functional Group Modification on Biological Activity in Hydrazone-Related Compounds

| Original Group/Compound | Modified Group/Compound | Observed Change in Biological Activity | Reference Compound Class |

|---|---|---|---|

| Phenyl ring | Hydrogen or methyl group | Total loss of antifungal activity | Amidrazone |

| Unsubstituted Indole Hydrazide | 5-chloro-3-phenylindole- (4-nitrobenzylidene)hydrazide | 20-fold increase in caspase activation | Indole-2-carboxylic acid hydrazide |

This table provides examples from studies on related compound classes to illustrate the principles of functional group impact.

These examples demonstrate that both the core structure and the peripheral functional groups are integral to the biological profile of hydrazone derivatives. Strategic modification of these groups is a fundamental approach in medicinal chemistry to enhance desired therapeutic effects and minimize adverse ones. reachemchemicals.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While the classical synthesis of hydrazones via the condensation of hydrazines with aldehydes or ketones is well-established, current research is exploring more sophisticated and efficient synthetic methodologies. Future work on p-Anisaldehyde, (p-nitrophenyl)hydrazone and related compounds is likely to focus on the following innovative pathways:

Acceptorless Dehydrogenative Coupling: A novel approach involves the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols. This method offers a direct route to arylhydrazones with high selectivity, avoiding the formation of N-alkylated byproducts. organic-chemistry.org

Electrooxidation: The electrooxidation of benzylic C(sp³)-H bonds presents a green and efficient method for producing hydrazones. This technique avoids the use of hazardous metal catalysts and external oxidants, often proceeding in aqueous media with common electrolytes like NaCl. organic-chemistry.org

N-tert-butyldimethylsilylhydrazone (TBSH) Derivatives: The use of N-tert-butyldimethylsilylhydrazone (TBSH) derivatives as alternatives to simple hydrazones is gaining traction for various chemical transformations. organic-chemistry.org

Synthesis from Activated Amides: Recent methods have been developed for the synthesis of acyl hydrazides and hydrazones from activated amides and hydrazine (B178648) under transition-metal-catalyst-free conditions, often in an aqueous environment at room temperature. thieme-connect.com

Fluorinated Hydrazone Synthesis: The development of methods for the synthesis of fluorinated hydrazones is an emerging area, driven by the unique properties that fluorine atoms impart to molecules. researchgate.net

These emerging synthetic strategies promise to deliver higher yields, greater purity, and improved sustainability for the production of this compound and its derivatives, opening up new avenues for their application.

Advanced Spectroscopic Characterization (e.g., Time-Resolved Spectroscopy for Reaction Kinetics)

To fully understand the potential of this compound in applications such as molecular switches and sensors, a detailed understanding of its reaction kinetics and excited-state dynamics is crucial. Future research will increasingly employ advanced spectroscopic techniques to probe these ultrafast processes.

Time-Resolved Fluorescence Spectroscopy: This technique is invaluable for studying the kinetics of chemical reactions and understanding the de-excitation processes of molecules. acs.orgresearchgate.net By measuring fluorescence decay times, researchers can gain insights into excited-state electron transfer and other dynamic phenomena. researchgate.netrsc.org For instance, time-resolved emission experiments can reveal changes in the fluorescence lifetime of a hydrazone upon binding to a metal ion, providing quantitative data on the sensing mechanism. rsc.org

Femtosecond Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of the transient species and electronic states involved in photochemical reactions, such as the E/Z isomerization of hydrazones. researchgate.net By monitoring the spectral changes on a femtosecond timescale, the entire reaction pathway from photoexcitation to the final product can be mapped out.

NMR for Exchange Dynamics: Exchange NMR spectroscopy is a powerful tool for elucidating the fluxional dynamics of hydrazones in solution, providing insights into isomerization mechanisms and the influence of environmental factors like pH. mdpi.com

These advanced spectroscopic methods will provide a much deeper understanding of the structure-property relationships in this compound, guiding the design of new molecules with tailored photophysical and photochemical properties.

Deeper Computational Insights into Molecular Dynamics and Interactions

Computational chemistry has become an indispensable tool for complementing experimental studies and providing a deeper understanding of the molecular properties and reactivity of hydrazones. Future research on this compound will leverage increasingly sophisticated computational methods.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometric parameters, vibrational spectra, and electronic properties of hydrazones. mdpi.com These calculations can accurately predict spectroscopic data and provide insights into the molecular electrostatic potential, which is crucial for understanding chemical reactivity. mdpi.com

Nonadiabatic Molecular Dynamics: To study photoinduced processes like isomerization, nonadiabatic molecular dynamics simulations, such as Tully's surface hopping method at the semiempirical OM2/MRCI level, can be employed. acs.org These simulations can reveal the detailed decay mechanisms and quantum yields of photochemical reactions. acs.org

Mechanism Calculations: Computational studies are crucial for elucidating the mechanisms of isomerization in hydrazone-based molecular switches, helping to distinguish between pathways such as rotation, inversion, and tautomerization. scispace.comnih.gov Natural Bond Orbital (NBO) analysis can further clarify the electronic rearrangements that occur during these processes. nih.gov

The synergy between advanced computational methods and experimental work will be critical for the rational design of new hydrazone-based systems with optimized properties for specific applications.

Multifunctional Material Development

The unique structural and electronic properties of hydrazones, such as their ability to act as ligands and their responsiveness to external stimuli, make them excellent building blocks for the development of multifunctional materials.

Metal-Organic Frameworks (MOFs): Hydrazone ligands can be incorporated into MOFs to create materials with tailored properties for applications such as selective gas adsorption and sensing. researchgate.netnih.gov For example, amine/hydrazone functionalized MOFs have been shown to be highly effective fluorescent sensors for the detection of hazardous compounds like 2,4,6-trinitrophenol in water. nih.gov

Covalent Organic Frameworks (COFs): Hydrazine-hydrazide-linked COFs are being explored for applications such as water harvesting from arid air. acs.org These materials benefit from the reversible formation of the hydrazine linkage, which can be postsynthetically modified. acs.org

Nonlinear Optical (NLO) Materials: Hydrazone-substituted chromophores are being investigated for their second-order nonlinear optical properties. acs.org These materials, which can be synthesized using click-type reactions, have potential applications in optoelectronics. acs.org

Chemosensors: The chelating ability of hydrazones makes them ideal for the development of chemosensors for metal ions. nih.gov Hydrazone-based fluorescent sensors can exhibit "turn-on" responses to specific metal ions, enabling their sensitive and selective detection. rsc.orgnih.gov

The modular nature of hydrazone synthesis allows for the fine-tuning of the properties of these materials, paving the way for the creation of advanced functional systems.

Expanding Mechanistic Understanding of Biological Interactions

Hydrazones are a well-established class of compounds with a wide range of biological activities. A deeper understanding of their mechanisms of action at the molecular level is essential for the development of more effective and targeted therapeutic agents.

DNA/BSA Binding Studies: Investigating the interaction of hydrazone complexes with biological macromolecules like DNA and bovine serum albumin (BSA) is crucial for understanding their potential as anticancer agents and for evaluating their bioavailability. minarjournal.com Techniques such as spectroscopic titration and viscosity measurements can elucidate the mode of binding, such as intercalation. minarjournal.com

Structure-Activity Relationship Studies: By systematically modifying the structure of hydrazones and evaluating their biological activity, researchers can establish structure-activity relationships. For example, the presence of certain functional groups can significantly influence the antimicrobial or anticancer properties of these compounds. mdpi.com

Drug Delivery Systems: The pH-sensitive nature of the hydrazone linkage is being exploited for the development of targeted drug delivery systems. wikipedia.org Drugs can be attached to antibodies or other targeting moieties via a hydrazone linker, which remains stable in the bloodstream but is cleaved in the acidic environment of cancer cells, releasing the drug at the site of action. wikipedia.org

Future research will focus on elucidating the specific molecular targets of hydrazones and understanding the intricate details of their interactions with biological systems, which will be instrumental in designing the next generation of hydrazone-based drugs.

Green Chemistry Innovations for Sustainable Hydrazone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazones to develop more environmentally friendly and economically viable processes.

Solvent-Free Synthesis: Mechanochemical methods, such as grinding and twin-screw extrusion, allow for the synthesis of hydrazones in the absence of solvents, leading to shorter reaction times, higher yields, and easier purification. rsc.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an efficient method for the synthesis of hydrazones, often under solvent-free conditions. minarjournal.com This technique can significantly reduce reaction times compared to conventional heating methods. minarjournal.com

Aqueous Medium Synthesis: Conducting hydrazone synthesis in water instead of organic solvents is a key goal of green chemistry. orientjchem.org This approach eliminates the use of volatile and often toxic organic solvents.

Catalyst-Free and Green Catalysts: The development of catalyst-free synthetic methods or the use of environmentally benign catalysts, such as MgO nanoparticles, is another important area of research.

These green chemistry innovations are not only reducing the environmental impact of hydrazone synthesis but are also leading to more efficient and cost-effective production methods.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing p-Anisaldehyde (p-nitrophenyl)hydrazone, and how can reaction efficiency be optimized?

- Methodology : Hydrazones are typically synthesized via acid-catalyzed condensation between aldehydes and hydrazines. For p-Anisaldehyde derivatives, dissolve p-Anisaldehyde (0.1 M) in ethanol, add p-nitrophenylhydrazine (1.1 equivalents) with a catalytic amount of acetic acid, and reflux at 80°C for 4–6 hours . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and visualize using p-Anisaldehyde staining . Purify via recrystallization (ethanol/water) to remove unreacted reagents. Optimization may involve adjusting molar ratios, solvent polarity, or using microwave-assisted synthesis to reduce reaction time.

Q. How can researchers characterize the structural integrity and purity of p-Anisaldehyde (p-nitrophenyl)hydrazone?

- Techniques :

- NMR : Confirm the hydrazone bond (C=N) via -NMR (δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups) and -NMR (δ 145–150 ppm for C=N) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity, with UV detection at 254 nm (strong absorbance from nitro groups) .

- Melting Point : Compare experimental values (e.g., ~180–185°C) to literature data .

Q. What analytical methods are recommended for quantifying p-Anisaldehyde (p-nitrophenyl)hydrazone in biological matrices?

- UV-Vis Spectroscopy : Leverage the nitro group’s absorbance at ~400 nm for quantification. Prepare a calibration curve (0.1–10 µg/mL in methanol) .

- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion [M+H] (calculated m/z: 257.09 for CHNO) . Validate recovery rates (>90%) using spiked samples.

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported bioactivity data for p-Anisaldehyde derivatives across studies?

- Approach : Standardize antifungal assays using CLSI guidelines. For example, MIC values for p-Anisaldehyde vary (0.5–2.0 µL/mL) depending on fungal strains (Penicillium spp.) and culture media . Control variables include inoculum size (1×10 spores/mL), incubation temperature (25–28°C), and solvent (DMSO vs. ethanol). Cross-validate results with membrane permeability assays (PI staining) and SEM imaging to confirm morphological changes .

Q. What mechanistic insights explain the enhanced bioactivity of (p-nitrophenyl)hydrazone derivatives compared to p-Anisaldehyde?

- Hypothesis : The nitro group may increase electron-withdrawing effects, enhancing interaction with fungal cell membranes. Test via:

- Membrane Permeability : Compare propidium iodide uptake in Candida albicans treated with p-Anisaldehyde vs. its hydrazone derivative .

- Molecular Docking : Simulate binding affinity to fungal membrane proteins (e.g., ergosterol biosynthesis enzymes) using AutoDock Vina .

Q. How can computational chemistry predict the stability and reactivity of p-Anisaldehyde (p-nitrophenyl)hydrazone under varying pH conditions?

- Strategy : Perform DFT calculations (B3LYP/6-311+G**) to model hydrolysis pathways. The hydrazone bond (C=N) is prone to acidic cleavage; calculate activation energy for degradation at pH 2–7 . Validate experimentally via HPLC monitoring of degradation products (e.g., p-Anisaldehyde and p-nitrophenylhydrazine) .

Q. What experimental designs are optimal for studying the environmental degradation kinetics of this compound?

- Protocol : Expose the hydrazone to UV light (λ = 254 nm) or sunlight (xenon lamp) and measure half-life using LC-MS. Adjust parameters like humidity (30–90%) and temperature (20–40°C) to simulate natural conditions . For field stability, coat citrus fruit surfaces with the compound and track residue levels over 14 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.